![molecular formula C12H11F3N4 B3910830 (Z)-N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-1-[4-(TRIFLUOROMETHYL)PHENYL]METHANIMINE CAS No. 6068-25-3](/img/structure/B3910830.png)
(Z)-N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-1-[4-(TRIFLUOROMETHYL)PHENYL]METHANIMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-1-[4-(TRIFLUOROMETHYL)PHENYL]METHANIMINE is a synthetic organic compound characterized by its unique triazole and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-1-[4-(TRIFLUOROMETHYL)PHENYL]METHANIMINE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the Trifluoromethylphenyl Group: This step involves the reaction of the triazole intermediate with a trifluoromethylphenyl halide in the presence of a base, such as potassium carbonate, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-1-[4-(TRIFLUOROMETHYL)PHENYL]METHANIMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its triazole ring and trifluoromethylphenyl group are known to interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-1-[4-(TRIFLUOROMETHYL)PHENYL]METHANIMINE involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the trifluoromethylphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(Z)-N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-1-[4-(METHYL)PHENYL]METHANIMINE: Similar structure but lacks the trifluoromethyl group.
(Z)-N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-1-[4-(CHLORO)PHENYL]METHANIMINE: Contains a chloro group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (Z)-N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-1-[4-(TRIFLUOROMETHYL)PHENYL]METHANIMINE imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds.
Properties
CAS No. |
6068-25-3 |
|---|---|
Molecular Formula |
C12H11F3N4 |
Molecular Weight |
268.24 g/mol |
IUPAC Name |
(E)-N-(3,5-dimethyl-1,2,4-triazol-4-yl)-1-[4-(trifluoromethyl)phenyl]methanimine |
InChI |
InChI=1S/C12H11F3N4/c1-8-17-18-9(2)19(8)16-7-10-3-5-11(6-4-10)12(13,14)15/h3-7H,1-2H3/b16-7+ |
InChI Key |
KOFISCRSDVOSKS-FRKPEAEDSA-N |
SMILES |
CC1=NN=C(N1N=CC2=CC=C(C=C2)C(F)(F)F)C |
Isomeric SMILES |
CC1=NN=C(N1/N=C/C2=CC=C(C=C2)C(F)(F)F)C |
Canonical SMILES |
CC1=NN=C(N1N=CC2=CC=C(C=C2)C(F)(F)F)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


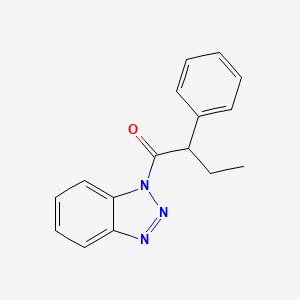
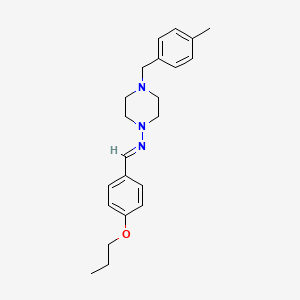
![(2E)-2-[[2-(methylamino)-5-nitroanilino]methylidene]-3,4-dihydronaphthalen-1-one](/img/structure/B3910763.png)
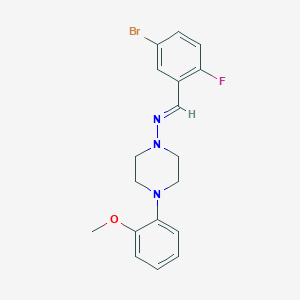
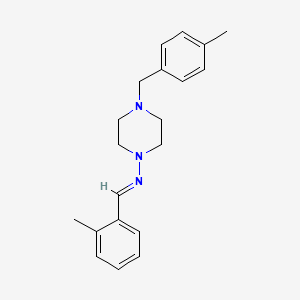
![(5E)-1-(4-chlorophenyl)-5-[(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3910774.png)
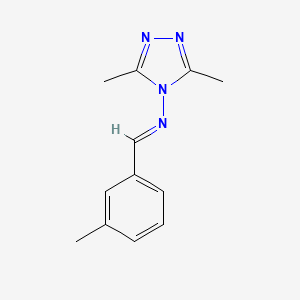
![N'-[3-(3-thietanyloxy)benzylidene]benzenesulfonohydrazide](/img/structure/B3910793.png)
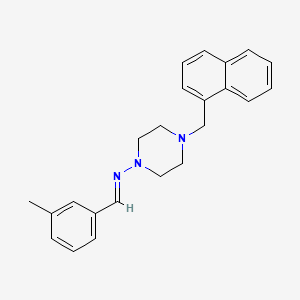
![[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(4-methylfuran-3-yl)methanone](/img/structure/B3910809.png)
![4-(1-naphthylmethyl)-N-[1-(3-pyridinyl)ethylidene]-1-piperazinamine](/img/structure/B3910825.png)
![5-(4-chlorophenyl)-2-(1-piperidinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B3910827.png)
![4-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]benzoic acid](/img/structure/B3910833.png)
![15-(4-carboxyphenyl)-19-isopropyl-5,9-dimethyl-14,16-dioxo-15-azapentacyclo[10.5.2.0~1,10~.0~4,9~.0~13,17~]nonadec-18-ene-5-carboxylic acid](/img/structure/B3910838.png)
